molecular formula C17H20N2O4 B2744930 Methyl (E)-4-(1-acetyl-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-4-oxobut-2-enoate CAS No. 2411334-89-7

Methyl (E)-4-(1-acetyl-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-4-oxobut-2-enoate

Cat. No. B2744930
M. Wt: 316.357
InChI Key: LVXJDQIACRUNLS-CMDGGOBGSA-N
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Description

“Methyl (E)-4-(1-acetyl-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-4-oxobut-2-enoate” appears to be a complex organic compound. The name suggests it contains a benzodiazepine core, which is a common structure in many pharmaceutical drugs, particularly tranquilizers.



Synthesis Analysis

Without specific information, it’s hard to provide a synthesis analysis. However, benzodiazepines are typically synthesized via a condensation reaction between a benzene-dione (also known as a quinone) and a diamine.



Molecular Structure Analysis

The compound likely has a benzodiazepine ring (a fused benzene and diazepine ring) based on its name. The “methyl”, “acetyl”, and “oxobut-2-enoate” groups are likely attached to this core structure at various positions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide an analysis of the chemical reactions this compound might undergo. Benzodiazepines, in general, can undergo reactions at various functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present.


Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. However, as with all chemicals, safe handling and use would be essential.


Future Directions

The future directions for this compound would depend on its properties and potential applications. If it has pharmaceutical properties similar to other benzodiazepines, it could be a candidate for drug development.


properties

IUPAC Name

methyl (E)-4-(1-acetyl-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-10-18(13(2)20)14-6-4-5-7-15(14)19(11-12)16(21)8-9-17(22)23-3/h4-9,12H,10-11H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJDQIACRUNLS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1)C(=O)C=CC(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-(1-acetyl-3-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-4-oxobut-2-enoate

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